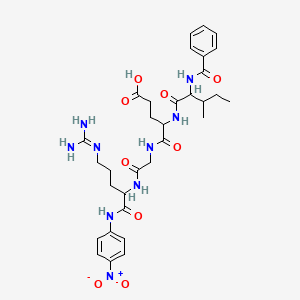![molecular formula C11H16O4 B12111255 2-Furoic acid,5-[(isopentyloxy)methyl]-](/img/structure/B12111255.png)
2-Furoic acid,5-[(isopentyloxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furoic acid,5-[(isopentyloxy)methyl]- is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound features a furoic acid core with an isopentyloxy methyl substituent at the 5-position. Furan derivatives have garnered significant interest due to their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furoic acid,5-[(isopentyloxy)methyl]- typically involves the functionalization of the furan ring. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex furan derivatives.
Another approach involves the Diels–Alder reaction, where furoic acids act as dienes and react with dienophiles like maleimides under mild conditions to form cycloaddition products . This method benefits from the use of water as a solvent and the activation of furoic acids by conversion to carboxylate salts.
Industrial Production Methods
Industrial production of furan derivatives, including 2-Furoic acid,5-[(isopentyloxy)methyl]-, often relies on the oxidation of furfural, a biomass-derived platform molecule. The oxidation can be achieved chemically or biocatalytically, with the Cannizaro reaction being a common industrial route . This reaction involves the disproportionation of furfural in an aqueous sodium hydroxide solution, yielding 2-furoic acid and furfuryl alcohol.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furoic acid,5-[(isopentyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
2-Furoic acid,5-[(isopentyloxy)methyl]- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Furoic acid,5-[(isopentyloxy)methyl]- involves its interaction with molecular targets and pathways. In biological systems, furan derivatives can inhibit enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects . The specific pathways and targets depend on the compound’s structure and the nature of its substituents.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furoic acid: A simpler derivative with a carboxylic acid group at the 2-position.
5-Methyl-2-furoic acid: A derivative with a methyl group at the 5-position.
2,5-Furandicarboxylic acid: A compound with carboxylic acid groups at both the 2- and 5-positions.
Uniqueness
2-Furoic acid,5-[(isopentyloxy)methyl]- is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. The isopentyloxy methyl group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and a promising candidate for various applications.
Propriétés
Formule moléculaire |
C11H16O4 |
|---|---|
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
5-(3-methylbutoxymethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H16O4/c1-8(2)5-6-14-7-9-3-4-10(15-9)11(12)13/h3-4,8H,5-7H2,1-2H3,(H,12,13) |
Clé InChI |
CJNPNZABNZHGHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOCC1=CC=C(O1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


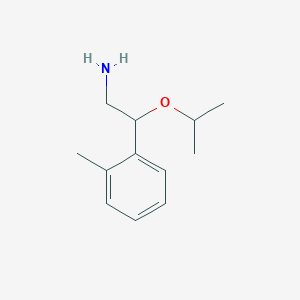





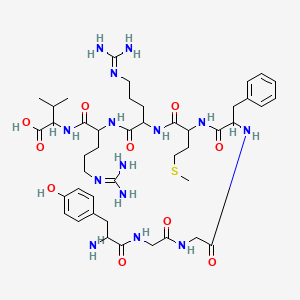
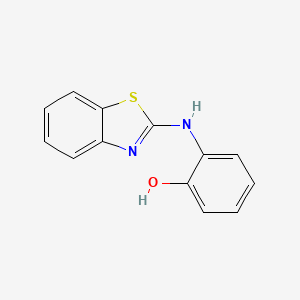
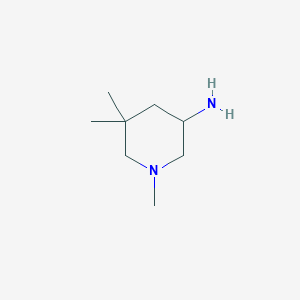
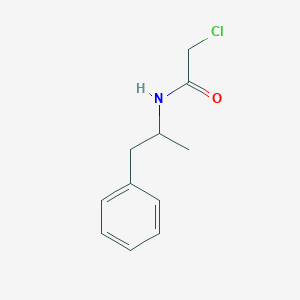
![N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12111259.png)
